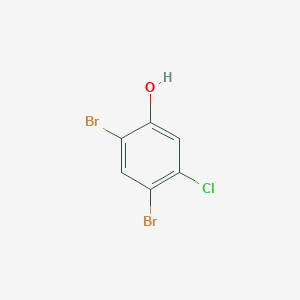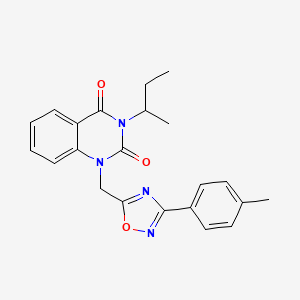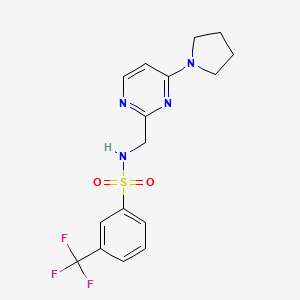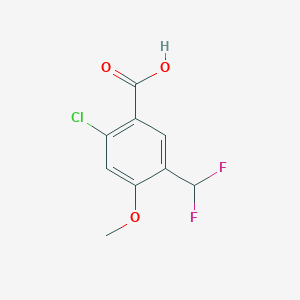
2,4-Dibromo-5-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-chlorophenol is an organic compound with the molecular formula C₆H₃Br₂ClO It is a halogenated phenol, characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-chlorophenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Safety and Hazards
Mecanismo De Acción
Target of Action
2,4-Dibromo-5-chlorophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring Bromophenols, in general, are known to interact with various biological targets due to their halogenated aromatic structure .
Mode of Action
It is known that halogenated phenols can undergo various chemical reactions, including electrophilic aromatic substitution . In these reactions, the halogen atoms on the phenol molecule can be replaced by other groups, leading to changes in the molecule’s properties and interactions with its targets .
Biochemical Pathways
It is known that chlorophenols and their derivatives can be degraded by bacteria through various pathways . For instance, some bacteria can catalyze ortho-dechlorination of highly chlorinated phenols, transforming them into less chlorinated compounds .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
It is known that halogenated phenols can have various biological effects due to their reactivity and potential to form reactive intermediates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and interactions with biological targets can be affected by factors such as pH, temperature, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-chlorophenol typically involves the bromination and chlorination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bromine and chlorine gas in the presence of a catalyst to achieve high yields and purity. The reaction conditions, such as temperature and solvent choice, are optimized to ensure efficient halogenation.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or convert the phenol group to other functional groups.
Substitution: The halogen atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Comparación Con Compuestos Similares
2,4-Dibromophenol: Similar structure but lacks the chlorine atom.
2,4-Dichlorophenol: Similar structure but lacks the bromine atoms.
2,4,6-Tribromophenol: Contains an additional bromine atom compared to 2,4-Dibromo-5-chlorophenol.
Uniqueness: this compound is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other halogenated phenols may not be suitable .
Propiedades
IUPAC Name |
2,4-dibromo-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYJQUSXDYZKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2791250.png)


![2,5-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2791255.png)
![4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2791260.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2791262.png)

![4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline](/img/structure/B2791265.png)
![1'-[(3-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2791267.png)
![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2791269.png)
![7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2791270.png)
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2791271.png)
